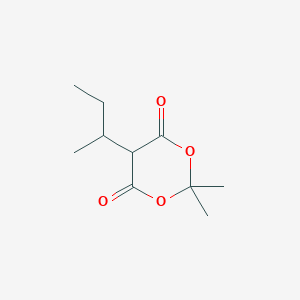![molecular formula C11H16N2O2 B14426472 3-[(2-Phenylethyl)amino]alanine CAS No. 80267-23-8](/img/structure/B14426472.png)
3-[(2-Phenylethyl)amino]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenylethyl)amino]alanine is an organic compound with the molecular formula C11H16N2O2 It is a derivative of alanine, where the amino group is substituted with a 2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[(2-Phenylethyl)amino]alanine is through the Strecker amino acid synthesis. This involves the reaction of an aldehyde with cyanide in the presence of ammonia, yielding an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, providing a straightforward and efficient method for the synthesis of N-alkyl-β-amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, which is favored for its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Phenylethyl)amino]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-[(2-Phenylethyl)amino]alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Phenylethyl)amino]alanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as aromatic L-amino acid decarboxylase, which converts it into active metabolites. These metabolites can then interact with neurotransmitter receptors, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacks the 2-phenylethyl substitution.
β-Alanine: A non-essential amino acid that differs in its side chain structure.
Uniqueness
3-[(2-Phenylethyl)amino]alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
80267-23-8 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-amino-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-10(11(14)15)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
Clave InChI |
CVIPGIYSOASOGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

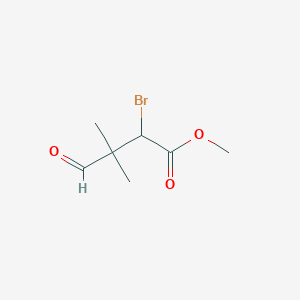
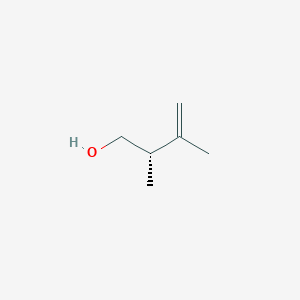

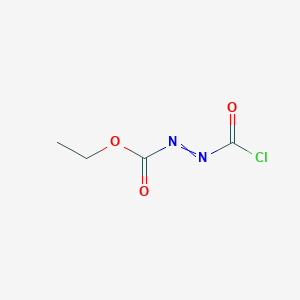
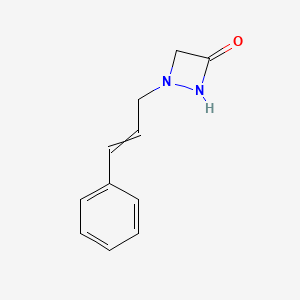
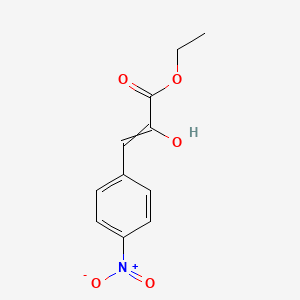
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
